molecular formula C20H17Cl2NO3 B11501208 3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11501208
M. Wt: 390.3 g/mol
InChI Key: MLIVAXWPQILPMK-UHFFFAOYSA-N
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Description

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The dichlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The propanoic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2,5-dichlorophenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(2,5-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H17Cl2NO3/c1-26-16-7-2-13(3-8-16)18-10-5-15(6-11-20(24)25)23(18)19-12-14(21)4-9-17(19)22/h2-5,7-10,12H,6,11H2,1H3,(H,24,25)

InChI Key

MLIVAXWPQILPMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)Cl)CCC(=O)O

Origin of Product

United States

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